

An In-Depth Technical Guide to 1,5-Dimethyltetrahydropyrimidin-2(1H)-one (DMPU)

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Compound of Interest

Compound Name:	1,5-Dimethyltetrahydropyrimidin-2(1H)-one
CAS No.:	1243250-03-4
Cat. No.:	B577988

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Abstract

1,5-Dimethyltetrahydropyrimidin-2(1H)-one, more commonly known by its acronym DMPU (from N,N'-Dimethylpropyleneurea), is a high-boiling, polar aprotic solvent that has garnered significant attention as a less toxic alternative to the carcinogenic hexamethylphosphoramide (HMPA).[1] Its chemical structure, featuring a cyclic urea, imparts a unique combination of high polarity, a significant dipole moment, and a high dielectric constant, making it an excellent solvent for a wide range of organic and organometallic reactions. This guide provides a comprehensive overview of the physicochemical properties, synthesis, mechanistic aspects of its solvent capabilities, and key applications of DMPU, with a particular focus on its utility in pharmaceutical and fine chemical synthesis.

Introduction and Strategic Importance

The landscape of chemical synthesis is continually evolving, driven by the dual needs for enhanced reactivity and greater process safety. Historically, powerful polar aprotic solvents like

HMPA were indispensable for challenging reactions involving strong bases, organometallics, and nucleophilic substitutions. However, the severe toxicity and carcinogenic nature of HMPA necessitated the search for safer alternatives. In 1985, Dieter Seebach introduced DMPU as a viable replacement, demonstrating its ability to mimic the beneficial cosolvent effects of HMPA in many applications without its associated mutagenicity.[1]

DMPU's strategic importance lies in its ability to facilitate reactions that require strong cation solvation to enhance the reactivity of anions.[2] Its relatively inert nature, even in the presence of highly reactive species, combined with a more favorable safety profile, has established it as a critical tool in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.

Physicochemical and Spectroscopic Profile

DMPU is a colorless to slightly yellow, hygroscopic liquid that is fully miscible with water and most organic solvents.[1][3] Its high boiling point and thermal stability make it suitable for reactions requiring elevated temperatures.

Physical and Chemical Properties

A comparative analysis of DMPU's physical properties against other common polar aprotic solvents highlights its unique position.

Property	DMPU	HMPA	DMF	NMP	DMAc
CAS Number	7226-23-5	680-31-9	68-12-2	872-50-4	127-19-5
Molecular Formula	C ₆ H ₁₂ N ₂ O	C ₆ H ₁₈ N ₃ OP	C ₃ H ₇ NO	C ₅ H ₉ NO	C ₄ H ₉ NO
Molecular Weight (g/mol)	128.17	179.20	73.09	99.13	87.12
Boiling Point (°C)	246.5	232.5	153	202	165
Melting Point (°C)	-20	7.2	-61	-24	-20
Density (g/cm ³ at 20°C)	1.064	1.03	0.944	1.028	0.94
Dielectric Constant (ε)	36.0	30.0	36.7	32.2	37.8
Dipole Moment (D)	4.23	4.30	3.86	4.09	3.72
Refractive Index (n _D)	1.488	1.459	1.431	1.470	1.437

Data compiled from various sources.

Spectroscopic Data

Accurate identification of DMPU is critical. The following data provides a reference for its spectroscopic characterization.

- ¹H NMR (CDCl₃, 89.56 MHz):
 - δ 3.26 ppm (t, 4H): Corresponds to the two methylene groups (-CH₂-) adjacent to the nitrogen atoms.

- δ 2.92 ppm (s, 6H): Represents the six protons of the two N-methyl (-NCH₃) groups.
- δ 1.98 ppm (quintet, 2H): Attributed to the central methylene group (-CH₂-) in the propylene backbone.[4]
- ¹³C NMR (CDCl₃):
 - δ 155.0 ppm: Carbonyl carbon (C=O).
 - δ 48.5 ppm: Methylene carbons adjacent to nitrogen atoms (-CH₂-N).
 - δ 36.5 ppm: N-methyl carbons (-NCH₃).
 - δ 20.0 ppm: Central methylene carbon (-CH₂-).
- Key IR Absorptions (neat):
 - ~2950 cm⁻¹: C-H stretching of methyl and methylene groups.
 - ~1650 cm⁻¹: Strong C=O stretching of the cyclic urea, a characteristic peak.
 - ~1490 cm⁻¹: C-N stretching.
- Electron Impact (EI) Mass Spectrum:
 - m/z 128 (M⁺): Molecular ion peak, typically the base peak.[4]
 - m/z 127: [M-H]⁺ fragment.[4]
 - m/z 99: Loss of an ethyl group (-C₂H₅).[4]
 - m/z 70, 57, 42: Further fragmentation corresponding to smaller amine and alkyl fragments.
[4]

Synthesis of 1,5-Dimethyltetrahydropyrimidin-2(1H)-one

The synthesis of DMPU is primarily achieved through the cyclization of N,N'-dimethyl-1,3-propanediamine with a suitable carbonyl source. Several methods have been developed to achieve this transformation efficiently.

Synthesis from N,N'-Dimethyl-1,3-propanediamine and Phosgene Equivalents

This is a common and reliable laboratory-scale synthesis. Due to the high toxicity of phosgene gas, safer alternatives like triphosgene or diphosgene are preferred.

Experimental Protocol: Synthesis of DMPU using Triphosgene

Causality: This protocol utilizes triphosgene as a solid, manageable source of phosgene. The reaction is run in the presence of a base (triethylamine) to neutralize the HCl generated during the formation of the carbamoyl chloride and subsequent cyclization. The use of an inert solvent like dichloromethane is standard for this type of reaction.

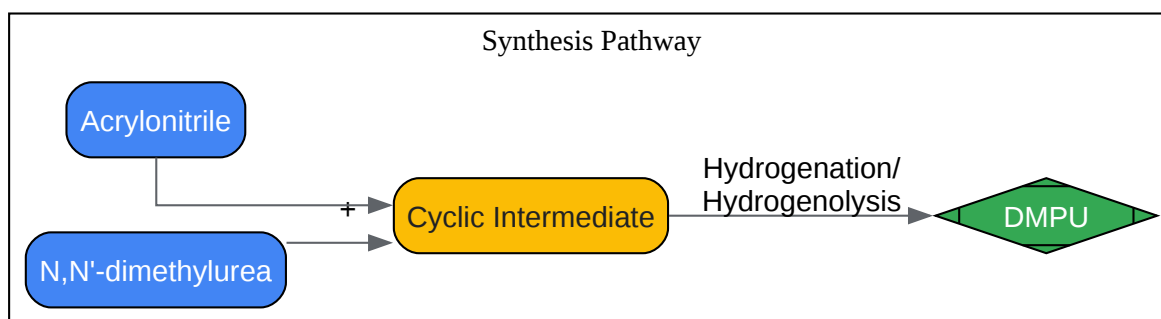
Step-by-Step Methodology:

- **Reaction Setup:** To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N,N'-dimethyl-1,3-propanediamine (1.0 eq) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
- **Base Addition:** Add triethylamine (2.2 eq) to the cooled solution.
- **Triphosgene Addition:** Dissolve triphosgene (0.4 eq) in anhydrous DCM and add it dropwise to the reaction mixture via the dropping funnel over a period of 1 hour, maintaining the temperature at 0 °C.
- **Reaction:** After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
- **Work-up:** Quench the reaction by the slow addition of water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield pure DMPU.

Industrial Synthesis Routes

On an industrial scale, alternative, more cost-effective, and safer routes are employed. One patented process involves the reaction of N,N'-dimethylurea with acrylonitrile, followed by hydrogenation and hydrogenolysis to yield DMPU.[5] This method avoids the use of highly toxic phosgene derivatives and starts from readily available bulk chemicals.



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Caption: Industrial synthesis route for DMPU.

Mechanism of Action as a Solvent

DMPU's efficacy as a polar aprotic solvent stems from its molecular structure and resulting electronic properties.

- High Polarity and Dipole Moment: The urea functional group within the six-membered ring creates a significant separation of charge, resulting in a high dipole moment. This allows DMPU to effectively solvate polar species and stabilize charged intermediates.
- Cation Solvation: The exposed oxygen atom of the carbonyl group is an excellent Lewis base, enabling strong coordination with cations (e.g., Li^+ , Na^+ , K^+). This chelation effect deaggregates ion pairs, freeing the corresponding anion and dramatically increasing its

nucleophilicity and basicity.[2] This is the primary reason it successfully replaces HMPA in many organometallic reactions.

- **Steric Hindrance and Stability:** The two methyl groups on the nitrogen atoms provide steric shielding to the carbonyl group. This steric bulk, combined with the relative stability of the cyclic urea structure, renders DMPU unreactive towards many strong nucleophiles and bases (like organolithium reagents), which could otherwise react with the solvent.[1]
- **Aprotic Nature:** Lacking acidic protons, DMPU does not participate in hydrogen bonding as a donor and will not protonate strong bases, allowing them to exert their full reactivity.

Caption: DMPU's mechanism for enhancing anionic reactivity.

Applications in Research and Industry

DMPU is a versatile solvent employed in a wide array of chemical transformations where high polarity is required.

Pharmaceutical Synthesis

DMPU is frequently used in the synthesis of active pharmaceutical ingredients (APIs). Its ability to increase yields and facilitate difficult reactions makes it a valuable tool in drug development and manufacturing. It is particularly effective in:

- **Nucleophilic Substitution Reactions (S_N2):** By solvating the counter-ion, DMPU accelerates S_N2 reactions involving anionic nucleophiles.
- **Deprotonation Reactions:** It is an excellent co-solvent for reactions involving strong bases like lithium diisopropylamide (LDA) and n-butyllithium (n-BuLi), enhancing the basicity and preventing solvent-reagent side reactions.[2]
- **Metal-Catalyzed Cross-Coupling:** It can be used as a solvent in certain palladium-catalyzed and copper-catalyzed coupling reactions.

While specific proprietary processes are often not published, its use as a replacement for HMPA suggests its application in syntheses like those for certain antibiotics and other complex molecules where HMPA was traditionally used.[6] It has also been cited as an intermediate in the synthesis of the antibiotic Tedizolid.[7]

Agrochemical Synthesis

Similar to pharmaceuticals, the synthesis of complex agrochemicals often requires potent solvent systems. DMPU serves as an effective and safer medium for creating new pesticides and herbicides, acting as a stabilizer and solubilizer in formulations.[6]

Polymer Chemistry

DMPU is used in the synthesis of high-performance polymers, such as poly(aryl ethers), where its high boiling point and ability to dissolve polymer chains are advantageous.[8][9]

Safety, Handling, and Toxicology

While DMPU is significantly safer than HMPA, it is not without hazards and must be handled with appropriate precautions.

Hazard Profile

- GHS Classification:
 - H302: Harmful if swallowed.[10]
 - H318: Causes serious eye damage.[10]
 - H361f: Suspected of damaging fertility.[10]
- LD50 (Oral, Rat): >2000 mg/kg.[11][12]
- Mutagenicity: A key advantage over HMPA is that DMPU has been found to be non-mutagenic in comparative studies like the Ames test.[2]

Handling and Storage

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a face shield. Work in a well-ventilated fume hood.
- Storage: DMPU is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption.[2][9] It is stable under normal storage conditions but is incompatible with strong oxidizing agents.[9][11]

- Purification: For reactions sensitive to moisture, DMPU can be dried by stirring over calcium hydride (CaH₂) followed by vacuum distillation.[2]

Reactivity and Stability

DMPU is generally stable but can undergo hydrolysis under harsh acidic or basic conditions, although it is more resistant than acyclic ureas. Its thermal decomposition can release toxic fumes, including carbon oxides and nitrogen oxides.[11]

Conclusion

1,5-Dimethyltetrahydropyrimidin-2(1H)-one has firmly established itself as a cornerstone polar aprotic solvent in modern organic synthesis. It provides a unique and powerful combination of high polarity, strong cation-solvating ability, and thermal stability, while offering a significantly improved safety profile over its predecessor, HMPA. For researchers and drug development professionals, a thorough understanding of DMPU's properties, mechanism, and handling requirements is essential for leveraging its full potential to drive innovation in the synthesis of complex molecules safely and efficiently.

References

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. *The Journal of Organic Chemistry*, 62(21), 7512–7515.
- Seebach, D., et al. (1982). Substitution of HMPT by the cyclic urea DMPU as a cosolvent for highly reactive nucleophiles and bases. *Helvetica Chimica Acta*, 65(1), 385-391. (As referenced in secondary sources).
- PubChem. (n.d.). 2(1H)-Pyrimidinone, tetrahydro-1,3-dimethyl-. National Center for Biotechnology Information. Retrieved February 1, 2026, from [\[Link\]](#)
- Kuo, Y., & Su, M. (2000). Process for the production of cyclic N,N'-dialkylureas. U.S. Patent No. 6,096,891. Washington, DC: U.S.
- Pharmaffiliates. (n.d.). 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone. Retrieved February 1, 2026, from [\[Link\]](#)
- Wikipedia. (n.d.). DMPU. Retrieved February 1, 2026, from [\[Link\]](#)

- Organic Syntheses. (n.d.). 3-CYCLOPENTENE-1-CARBOXYLIC ACID. Retrieved February 1, 2026, from [\[Link\]](#)

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Sources

- 1. 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone(DMPU): a better space-demanding solvent_Chemicalbook [chemicalbook.com]
- 2. ethz.ch [ethz.ch]
- 3. 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone | 7226-23-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone(7226-23-5) 1H NMR spectrum [chemicalbook.com]
- 5. US6096891A - Process for the production of cyclic N,N'-dialkylureas - Google Patents [patents.google.com]
- 6. chemimpex.com [chemimpex.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone | 7226-23-5 [chemicalbook.com]
- 9. 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone, 98% 500 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 10. 2(1H)-Pyrimidinone, tetrahydro-1,3-dimethyl- | C6H12N2O | CID 81646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
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